molecular formula C25H24N6O2 B2557601 Chembl4549585 CAS No. 1207034-82-9

Chembl4549585

Cat. No. B2557601
CAS RN: 1207034-82-9
M. Wt: 440.507
InChI Key: MHLHXYHFVDCQSK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about its source or method of synthesis .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

ChEMBL Database and Its Applications

Comprehensive Bioactivity Data : ChEMBL is an open-access database that curates bioactivity data for drug-like bioactive compounds. It is extensively used across chemical biology and drug discovery research to provide insights into the binding, functional, and ADMET properties of compounds. The database facilitates the identification of chemical scaffolds active against specific targets or endpoints, crucial for advancing human health research and potentially applicable in fields like crop protection research (Gaulton et al., 2016).

Integration with Drug Discovery : By integrating data from medicinal chemistry literature, neglected disease screenings, crop protection data, and drug metabolism, ChEMBL supports the identification and validation of new drug targets. This integration aids in the exploration of structural alerts and metabolic pathways, offering a comprehensive resource for the development of new therapeutics (Gaulton et al., 2011).

Facilitating Access to Chemical Biology Data : Through web services and RESTful APIs, ChEMBL streamlines the access to drug discovery data, enabling the construction of applications and data processing workflows relevant to chemical biology. This accessibility promotes the seamless integration of ChEMBL data into research environments, enhancing the efficiency of drug discovery processes (Davies et al., 2015).

Expanding Applicability in Research : The inclusion of diverse data sets, such as crop protection bioactivity data, exemplifies the expansion of ChEMBL's applicability beyond human health to encompass agricultural research. This broadened focus supports the identification of active chemical compounds across different fields, demonstrating the database's versatility in scientific research (Gaulton et al., 2015).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it exerts its therapeutic effect at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-15-5-6-17(3)20(11-15)26-23(32)14-31-25(33)29-9-10-30-22(24(29)28-31)13-21(27-30)19-8-7-16(2)18(4)12-19/h5-13H,14H2,1-4H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLHXYHFVDCQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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